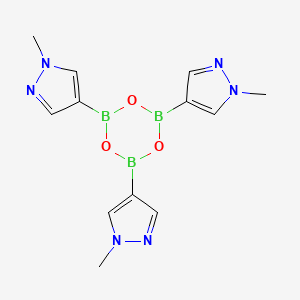
4,4',4''-(2,4,6-Boroxintriyl)tris[1-methyl-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’,4’'-(2,4,6-Boroxintriyl)tris[1-methyl-1H-pyrazole] is a boron-containing compound with the molecular formula C12H15B3N6O3 and a molecular weight of 323719 This compound is characterized by its unique structure, which includes three 1-methyl-1H-pyrazole groups attached to a central boroxine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’,4’'-(2,4,6-Boroxintriyl)tris[1-methyl-1H-pyrazole] typically involves the reaction of 1-methyl-1H-pyrazole with boron-containing reagents under controlled conditions. One common method involves the use of boron trioxide (B2O3) as a starting material. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a temperature of around 150-200°C for several hours to ensure complete formation of the boroxine ring.
Industrial Production Methods
In an industrial setting, the production of 4,4’,4’'-(2,4,6-Boroxintriyl)tris[1-methyl-1H-pyrazole] may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of catalysts and automated control systems can further enhance the production process, ensuring consistent quality and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4,4’,4’'-(2,4,6-Boroxintriyl)tris[1-methyl-1H-pyrazole] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borate esters.
Reduction: Reduction reactions can convert the boroxine ring to borane derivatives.
Substitution: The pyrazole groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Boronic acids and borate esters.
Reduction: Borane derivatives.
Substitution: Various substituted pyrazole derivatives.
Applications De Recherche Scientifique
4,4’,4’'-(2,4,6-Boroxintriyl)tris[1-methyl-1H-pyrazole] has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its potential use in therapeutic agents and diagnostic tools.
Industry: Utilized in the development of advanced materials, such as polymers and composites.
Mécanisme D'action
The mechanism of action of 4,4’,4’'-(2,4,6-Boroxintriyl)tris[1-methyl-1H-pyrazole] involves its interaction with various molecular targets and pathways. The boroxine ring can coordinate with metal ions, forming stable complexes that can catalyze various chemical reactions. The pyrazole groups can interact with biological molecules, potentially modulating their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’,4’'-(2,4,6-Triazine-2,4,6-triyl)tris[1-methyl-1H-pyrazole]: Similar structure but with a triazine ring instead of a boroxine ring.
4,4’,4’'-(2,4,6-Triazine-2,4,6-triyl)tris[1-methyl-1H-imidazole]: Similar structure but with imidazole groups instead of pyrazole groups.
Uniqueness
4,4’,4’'-(2,4,6-Boroxintriyl)tris[1-methyl-1H-pyrazole] is unique due to its boron-containing boroxine ring, which imparts distinct chemical and physical properties. This compound’s ability to form stable complexes with metal ions and its potential bioactivity make it a valuable molecule for various applications.
Propriétés
Formule moléculaire |
C12H15B3N6O3 |
|---|---|
Poids moléculaire |
323.7 g/mol |
Nom IUPAC |
4-[4,6-bis(1-methylpyrazol-4-yl)-1,3,5,2,4,6-trioxatriborinan-2-yl]-1-methylpyrazole |
InChI |
InChI=1S/C12H15B3N6O3/c1-19-7-10(4-16-19)13-22-14(11-5-17-20(2)8-11)24-15(23-13)12-6-18-21(3)9-12/h4-9H,1-3H3 |
Clé InChI |
ZPUJAEZFPNOXJA-UHFFFAOYSA-N |
SMILES canonique |
B1(OB(OB(O1)C2=CN(N=C2)C)C3=CN(N=C3)C)C4=CN(N=C4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















